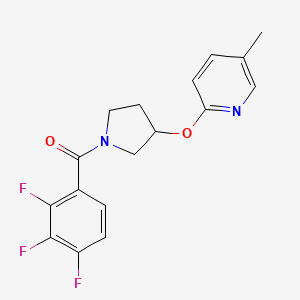

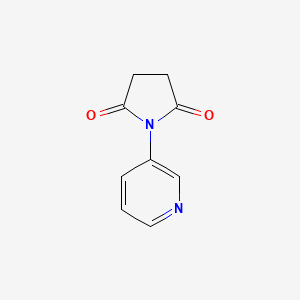

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-(Pyridin-3-yl)pyrrolidine-2,5-dione” involves the use of different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

In the molecular structure of “this compound”, the dihedral angle between the pyridine and the pyrrolidine rings is 64.58° . In the crystal structure, weak C—H π-electron ring interactions stabilize the packing .Chemical Reactions Analysis

Pyrrolidine-2,5-diones derivatives, such as “this compound”, are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis

The five-membered pyrrolidine ring in “this compound” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Antioxidant Activity : The Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), related to 1-(Pyridin-3-yl)pyrrolidine-2,5-dione, has been identified for its effective performance in antioxidant activity. A comprehensive analysis of its vibrational spectra, NMR spectral analysis, and molecular orbital approach reveals insights into its intra-molecular charge transfer and potential reactive sites (Boobalan et al., 2014).

Anticonvulsant Properties : Research on new N-Mannich bases derived from pyrrolidine-2,5-dione, including its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs, has indicated potential anticonvulsant properties. These compounds were evaluated using various acute models of seizures in mice, and some showed promising results, comparable to established antiepileptic drugs (Rybka et al., 2017).

Corrosion Inhibition : Derivatives of 1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been investigated for their inhibitory action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives have shown good inhibition efficiency, providing insight into their potential application in corrosion science (Zarrouk et al., 2015).

Organic Synthesis and Drug Development : Pyrrolidine-2,5-dione and maleimide are important scaffolds in organic substances. A study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation explored thermodynamic and kinetic factors, contributing valuable knowledge to organic synthesis and drug development (Yan et al., 2018).

Photophysical and Electrochemical Properties : The linear photophysical, stimulated emission, and ultrafast spectroscopy of new diketopyrrolopyrrole derivatives, which are related to pyrrolidine-2,5-dione, have been studied. This research contributes to understanding the optical and electrochemical properties of these compounds, which is crucial for applications in materials science (Zadeh et al., 2015).

Antimicrobial Activity : Studies on the antimicrobial activities of various pyrrolidine-2,5-dione derivatives have shown promising results. For instance, compounds exhibiting selectivity towards Cu2+ ions have potential applications in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been reported to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological pathways, depending on their specific structures and targets .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(Pyridin-3-yl)pyrrolidine-2,5-dione is known to interact with various enzymes and proteins. For instance, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These interactions can influence the biochemical reactions in which this compound is involved.

Molecular Mechanism

It is known to interact with biomolecules and may exert its effects through these interactions, potentially influencing enzyme activity and gene expression .

Propiedades

IUPAC Name |

1-pyridin-3-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYONIULDAJSXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2833076.png)

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)